

In-Depth Technical Guide to 24:0 Coenzyme A-d4

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Compound of Interest

Compound Name: 24:0 Coenzyme A-d4

Cat. No.: B12413172

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This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of **24:0 Coenzyme A-d4** (Lignoceroyl Coenzyme A-d4). This deuterated internal standard is critical for the accurate quantification of its endogenous, non-deuterated counterpart in various biological matrices through mass spectrometry-based assays.

Core Compound Information

24:0 Coenzyme A-d4 is a stable isotope-labeled version of Lignoceroyl Coenzyme A, a very long-chain fatty acyl-CoA. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard in quantitative lipidomics and metabolic studies.

Physicochemical Properties

The fundamental properties of **24:0 Coenzyme A-d4** are summarized below, based on information provided by leading suppliers.



Property	Value	Source
Synonym	Lignoceroyl(d4) Coenzyme A (ammonium salt)	[1]
Molecular Formula	C45H87D4N10O17P3S	[2]
Molecular Weight	1173.27 g/mol	[1][3]
Exact Mass	1172.57 Da	[2]
Purity	>99% (as determined by TLC)	[1][2]
Form	Powder	[1]
Storage Temperature	-20°C	[1][2]
Stability	1 Year at -20°C	[2]
CAS Number	2260670-66-2	[1][2]

Analytical Characterization Methodologies

The certification of **24:0 Coenzyme A-d4** involves rigorous testing to confirm its identity, purity, and isotopic enrichment. While specific batch data is proprietary, this section outlines the standard experimental protocols employed for such analyses.

Purity Determination by Thin-Layer Chromatography (TLC)

Purity is often initially assessed by Thin-Layer Chromatography (TLC), a straightforward and rapid technique for separating components in a mixture.

Experimental Protocol:

- Stationary Phase: Silica gel 60 F254 TLC plate.
- Mobile Phase: A solvent system capable of separating polar lipids, such as chloroform:methanol:acetic acid:water (50:30:8:4, v/v/v/v).



- Sample Preparation: The lyophilized powder is reconstituted in a suitable solvent like a chloroform and methanol mixture.
- Detection: The plate is visualized under UV light (254 nm) and/or by staining with a reagent that reacts with lipids or thiols, such as iodine vapor or phosphomolybdic acid.
- Analysis: The absence of significant secondary spots indicates a purity of >99%.

Identity and Isotopic Enrichment Confirmation by Mass Spectrometry

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for confirming the molecular weight and isotopic labeling of **24:0 Coenzyme A-d4**, as well as for its use in quantitative assays.

Experimental Protocol: LC-MS/MS Analysis

- Liquid Chromatography (LC):
 - Column: A C8 or C18 reversed-phase column is typically used for the separation of longchain acyl-CoAs.
 - Mobile Phase A: Water with an additive such as ammonium hydroxide or ammonium formate to improve ionization efficiency.
 - Mobile Phase B: Acetonitrile or methanol, also with an additive.
 - Gradient: A gradient elution is employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B to elute the lipophilic acyl-CoAs.
- Mass Spectrometry (MS):
 - Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.



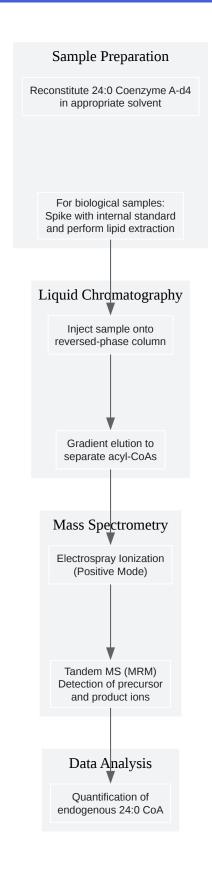




Analysis Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition. For 24:0 Coenzyme A-d4, the precursor ion would correspond to its protonated molecule [M+H]+, and the product ion would result from a characteristic fragmentation, such as the loss of the phosphopantetheine group.

Illustrative Experimental Workflow





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Caption: LC-MS/MS workflow for the analysis of 24:0 Coenzyme A.



Structural Confirmation by NMR Spectroscopy

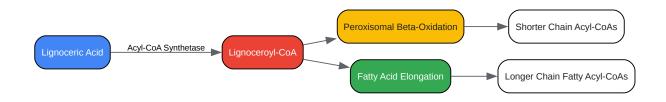
While not always included in a routine certificate of analysis for deuterated standards, Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural confirmation.

Experimental Protocol: 1H NMR

- Solvent: A deuterated solvent such as methanol-d4 (CD3OD) or deuterium oxide (D2O).
- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Analysis: The 1H NMR spectrum would confirm the presence of characteristic peaks for the
 coenzyme A moiety and the fatty acyl chain. The integration of the signals corresponding to
 the protons on the carbon bearing the deuterium atoms would be reduced, confirming the
 position of the labels. Due to the complexity of the molecule and potential for overlapping
 signals, 2D NMR techniques like COSY and HSQC might be employed for a more detailed
 structural elucidation.

Biochemical Pathway Involvement

Lignoceroyl-CoA is a key intermediate in the metabolism of very long-chain fatty acids. It is involved in both fatty acid elongation and degradation pathways.



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Caption: Metabolic fate of Lignoceroyl-CoA.

Conclusion

The **24:0 Coenzyme A-d4** internal standard is a high-purity, well-characterized compound essential for accurate and precise quantification of endogenous Lignoceroyl-CoA. The



analytical methods outlined in this guide, including TLC, LC-MS/MS, and NMR, ensure the identity, purity, and isotopic enrichment of this standard, thereby providing reliability for researchers in the fields of lipidomics, metabolic disorders, and drug development.

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